1-[1-(4-Ethylphenyl)ethyl]-3-(3-fluoro-4-methylphenyl)urea
Overview
Description
1-[1-(4-Ethylphenyl)ethyl]-3-(3-fluoro-4-methylphenyl)urea is an organic compound with a complex structure, featuring both ethyl and fluoro substituents on its phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Ethylphenyl)ethyl]-3-(3-fluoro-4-methylphenyl)urea typically involves the reaction of 1-(4-ethylphenyl)ethanone with 3-fluoro-4-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Ethylphenyl)ethyl]-3-(3-fluoro-4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: Halogenation or nitration reactions can occur, where substituents on the phenyl rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
1-[1-(4-Ethylphenyl)ethyl]-3-(3-fluoro-4-methylphenyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[1-(4-Ethylphenyl)ethyl]-3-(3-fluoro-4-methylphenyl)urea exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-4-methylphenyl)-1-ethyl-3-(3-ethylphenyl)urea
- 1-(4-Methylphenyl)ethanone
- 1-(4-Ethylphenyl)ethanone
Uniqueness
1-[1-(4-Ethylphenyl)ethyl]-3-(3-fluoro-4-methylphenyl)urea is unique due to the presence of both ethyl and fluoro substituents, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more versatile in its applications.
Properties
IUPAC Name |
1-[1-(4-ethylphenyl)ethyl]-3-(3-fluoro-4-methylphenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O/c1-4-14-6-8-15(9-7-14)13(3)20-18(22)21-16-10-5-12(2)17(19)11-16/h5-11,13H,4H2,1-3H3,(H2,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHLJVWUHRANFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)NC2=CC(=C(C=C2)C)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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